

Application Notes and Protocols for S 18986: Solubility and Stability in Solution

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Compound of Interest

Compound Name:	S 18986
CAS No.:	175340-20-2
Cat. No.:	B1680379

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility and stability of **S 18986**, a positive allosteric modulator of AMPA receptors. The included data and protocols are intended to guide researchers in the effective handling and use of this compound in a laboratory setting.

Compound Information

Parameter	Value	Reference
Chemical Name	(S)-2,3-dihydro- [1]cyclopentano-1,2,4- benzothiadiazine-1,1-dioxide	[2]
CAS Number	175340-20-2	[3]
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₂ S	[3]
Molecular Weight	224.28 g/mol	[2]
Appearance	Off-white powder	[4]

Solubility Data

S 18986 is a compound with limited aqueous solubility but is soluble in several organic solvents. The following table summarizes the available solubility data. It is recommended to prepare stock solutions in organic solvents and then dilute them into aqueous buffers for experiments, keeping the final organic solvent concentration to a minimum to avoid off-target effects.

Solvent	Concentration (mM)	Concentration (mg/mL)	Reference
DMSO	~445.87	~100	[5]
100	22.43		
50	11.21		
25	[3]		
DMF	25	[3]	
DMSO:PBS (pH 7.2) (1:30)	0.03	[3]	
Water	0.015	[4]	

Stability Profile

S 18986 is a stable compound under standard storage conditions. However, for experimental reproducibility, it is crucial to adhere to the recommended storage and handling guidelines.

Solid Form:

- The compound is a stable off-white powder.[4]
- Long-term storage: Recommended at -20°C for up to 3 years or 4°C for up to 2 years.[5]
- Shipping: Stable at room temperature for a few days.[5]

In Solution:

- DMSO stock solutions: Can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
- General recommendation: Avoid repeated freeze-thaw cycles of solutions.[5] It is best practice to aliquot stock solutions into single-use volumes.

Detailed stability studies under various pH conditions, temperatures, and light exposure are not extensively published. Therefore, it is recommended to prepare fresh aqueous dilutions for each experiment from a frozen organic stock. For multi-day experiments, the stability of the compound in the specific experimental medium should be validated.

Experimental Protocols

The following are detailed protocols for determining the solubility and assessing the stability of **S 18986** in solution.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol is adapted from standard pharmaceutical guidelines for determining the equilibrium solubility of a compound.[6]

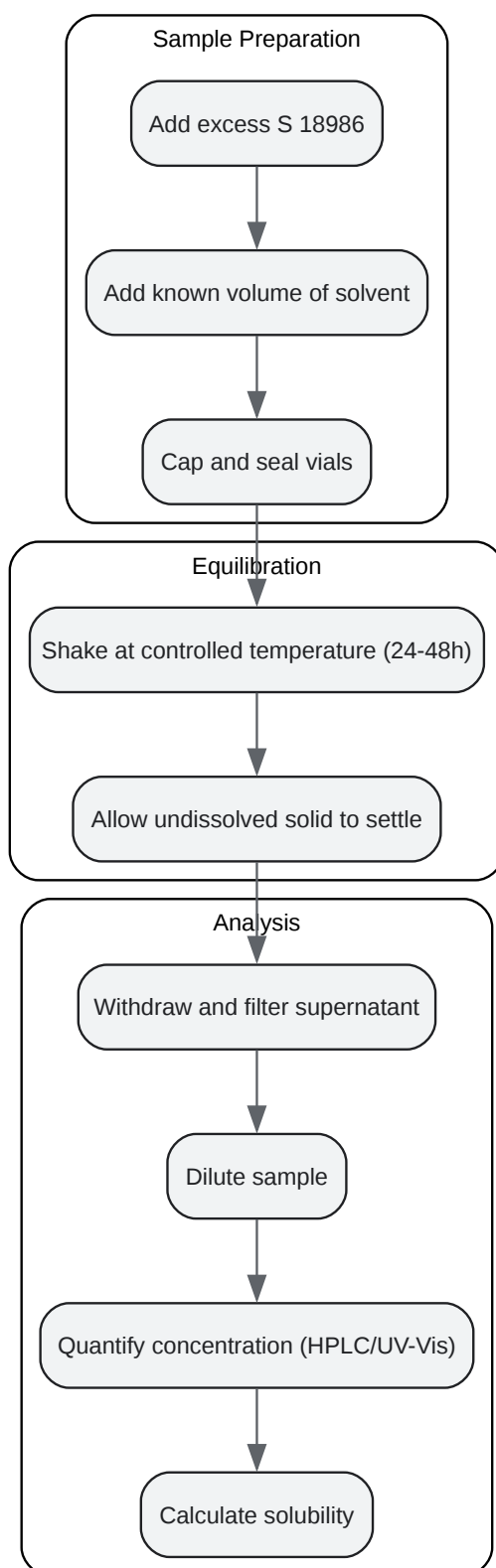
Objective: To determine the saturation solubility of **S 18986** in a specific solvent or buffer.

Materials:

- **S 18986** powder
- Selected solvent (e.g., phosphate-buffered saline, pH 7.4)
- Vials with screw caps
- Orbital shaker or rotator in a temperature-controlled environment
- Syringe filters (e.g., 0.22 μm PVDF)
- Analytical balance
- HPLC or UV-Vis spectrophotometer for quantification

Procedure:

- Add an excess amount of **S 18986** powder to a vial. The exact amount should be more than what is expected to dissolve.
- Add a known volume of the desired solvent to the vial.
- Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
- Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
- After equilibration, let the vials stand to allow the undissolved powder to settle.
- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the sample through a syringe filter to remove any undissolved particles.
- Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **S 18986** in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
- Calculate the solubility of **S 18986** in the selected solvent, expressed in mg/mL or mM.



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Figure 1. Workflow for determining the equilibrium solubility of **S 18986**.

Protocol for Assessing Solution Stability

This protocol provides a framework for evaluating the stability of **S 18986** in a given solvent under specific storage conditions.

Objective: To determine the degradation of **S 18986** in solution over time under specified conditions (e.g., temperature, light).

Materials:

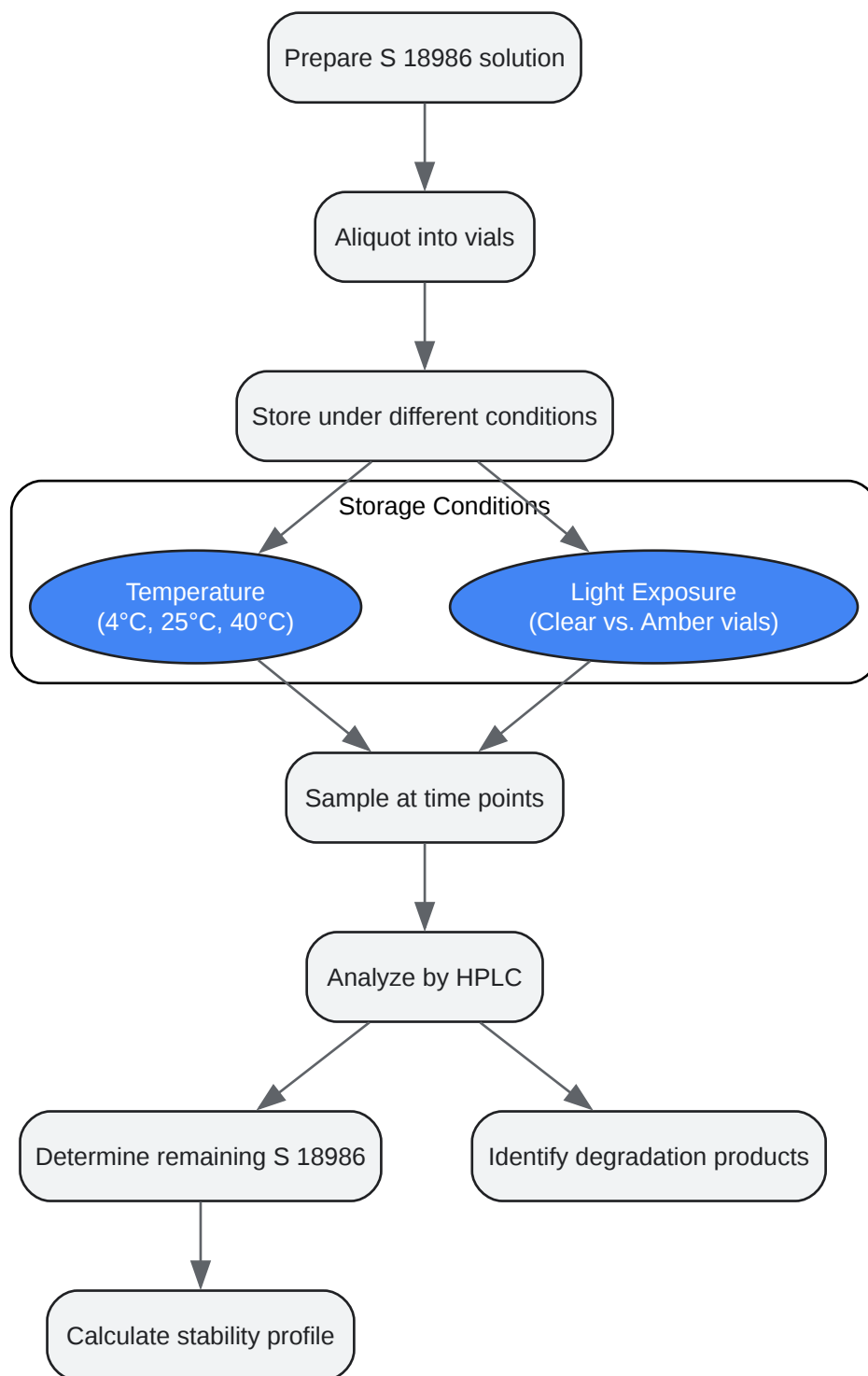
- **S 18986** stock solution of known concentration
- Solvent/buffer of interest
- Vials (clear and amber)
- Temperature-controlled chambers/incubators
- Photostability chamber (optional)
- HPLC with a stability-indicating method

Procedure:

- Prepare a solution of **S 18986** in the solvent of interest at a known concentration.
- Aliquot the solution into multiple vials. For photostability testing, use both clear and amber vials.
- Store the vials under the desired conditions (e.g., 4°C, 25°C, 40°C). For photostability, expose the clear vials to a light source as per ICH guidelines, while keeping the amber vials as dark controls.
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each condition.
- Analyze the samples immediately using a stability-indicating HPLC method. This method should be able to separate the parent **S 18986** peak from any potential degradation

products.

- Determine the concentration of **S 18986** remaining at each time point.
- Calculate the percentage of **S 18986** remaining relative to the initial concentration (time 0). A significant loss of the parent compound indicates instability under the tested conditions.
- Monitor the chromatograms for the appearance of new peaks, which may represent degradation products.

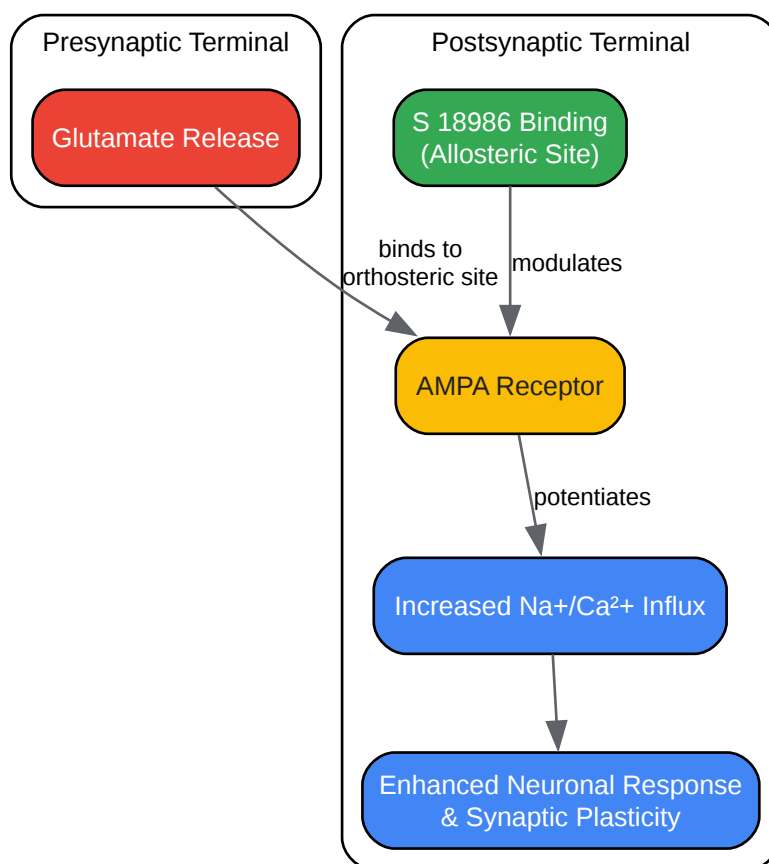


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Figure 2. Experimental workflow for assessing the stability of **S 18986** in solution.

Mechanism of Action: AMPA Receptor Modulation

S 18986 is a positive allosteric modulator of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3] It binds to a site on the AMPA receptor that is distinct from the glutamate binding site. This binding enhances the receptor's response to glutamate, leading to an increased influx of Na^+ and, depending on the subunit composition, Ca^{2+} ions. This enhanced glutamatergic neurotransmission is thought to be the basis for its cognitive-enhancing effects.[4][7]



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Figure 3. Signaling pathway of **S 18986** as a positive allosteric modulator of the AMPA receptor.

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